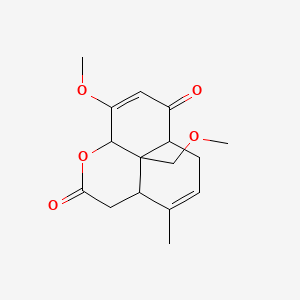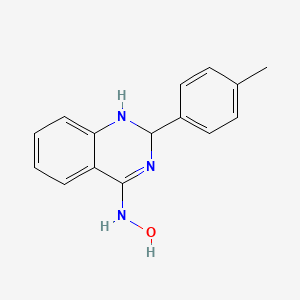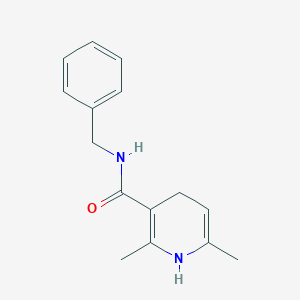
1-(1,5-Dihydroxynaphthalen-2-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,5-Dihydroxynaphthalen-2-yl)ethan-1-one is an organic compound with the molecular formula C12H10O3 It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups and an ethanone group attached to the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,5-Dihydroxynaphthalen-2-yl)ethan-1-one typically involves the acetylation of 1,5-dihydroxynaphthalene. The reaction can be carried out using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually involve heating the reactants to facilitate the acetylation process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1,5-Dihydroxynaphthalen-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 1-(1,5-dihydroxynaphthalen-2-yl)ethanol.
Substitution: Formation of esters or ethers depending on the substituent.
Aplicaciones Científicas De Investigación
1-(1,5-Dihydroxynaphthalen-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mecanismo De Acción
The mechanism by which 1-(1,5-Dihydroxynaphthalen-2-yl)ethan-1-one exerts its effects involves interactions with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways. The compound may target enzymes and receptors involved in oxidative stress and inflammation, thereby modulating cellular responses.
Comparación Con Compuestos Similares
1-(1,8-Dihydroxynaphthalen-2-yl)ethanone: Similar structure but with hydroxyl groups at different positions.
1-(6-Hydroxynaphthalen-2-yl)ethan-1-one: Contains a single hydroxyl group.
1-(4-Hydroxynaphthalen-1-yl)ethan-1-one: Another positional isomer with different hydroxyl group placement.
Uniqueness: 1-(1,5-Dihydroxynaphthalen-2-yl)ethan-1-one is unique due to the specific positioning of its hydroxyl groups, which can influence its reactivity and interaction with biological systems. This positional arrangement can result in distinct chemical and biological properties compared to its isomers.
Propiedades
Número CAS |
102360-09-8 |
|---|---|
Fórmula molecular |
C12H10O3 |
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
1-(1,5-dihydroxynaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C12H10O3/c1-7(13)8-5-6-9-10(12(8)15)3-2-4-11(9)14/h2-6,14-15H,1H3 |
Clave InChI |
XMDVJNKXILLLDF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C2=C(C=C1)C(=CC=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


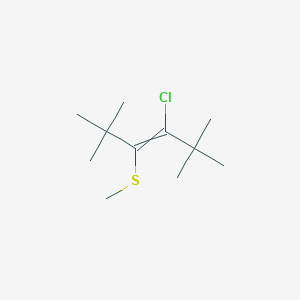
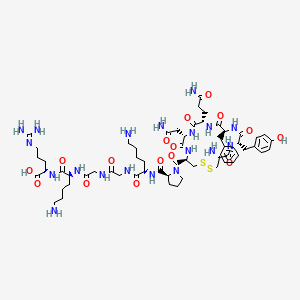
![1,1'-[Oxybis(cyclopropylmethylene)]dibenzene](/img/structure/B14325475.png)

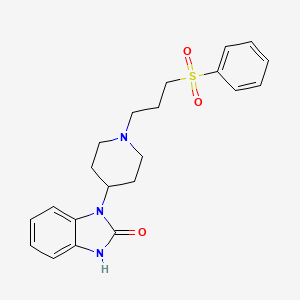
![4-{2-[3-(2-Methyl-1,3-dioxolan-2-yl)propyl]-1,3-dithian-2-yl}butan-1-ol](/img/structure/B14325496.png)



![Phenyl{bis[(phenylsulfanyl)methyl]}phosphane](/img/structure/B14325515.png)
